molecular formula C10H13NO3 B14838218 3-Cyclopropoxy-2,4-dimethoxypyridine

3-Cyclopropoxy-2,4-dimethoxypyridine

Cat. No.: B14838218
M. Wt: 195.21 g/mol
InChI Key: QADAOYROCAJZKH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2,4-dimethoxypyridine is a substituted pyridine derivative featuring methoxy groups at positions 2 and 4 and a cyclopropoxy moiety at position 2.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-cyclopropyloxy-2,4-dimethoxypyridine

InChI

InChI=1S/C10H13NO3/c1-12-8-5-6-11-10(13-2)9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

QADAOYROCAJZKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)OC)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopropoxy-2,4-dimethoxypyridine typically involves the reaction of 2,4-dimethoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3-Cyclopropoxy-2,4-dimethoxypyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-2,4-dimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2,4-dimethoxypyridine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of certain enzymes, such as 5-lipoxygenase, which plays a role in inflammatory pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives share functional group similarities and are compared based on substituent type, physical properties, and applications:

Compound Name CAS Number Substituents Melting Point (°C) Purity Key Features
2-Hydroxymethyl-3,4-dimethoxypyridine 72830-08-1 2,3,4-methoxy; 2-hydroxymethyl N/A >95.0% Polar hydroxymethyl group enhances solubility in polar solvents
2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride 72830-09-2 3,4-methoxy; 2-chloromethyl N/A N/A Chloromethyl group increases electrophilicity; hydrochloride improves stability
3-Cyclopropoxy-2,4-dimethoxypyridine N/A 2,4-methoxy; 3-cyclopropoxy N/A N/A Cyclopropoxy group introduces steric hindrance and modulates electron density
Key Observations:

Substituent Reactivity :

  • The hydroxymethyl group in 72830-08-1 facilitates nucleophilic reactions (e.g., esterification), while the chloromethyl group in 72830-09-2 is more reactive in electrophilic substitutions .
  • The cyclopropoxy group in the target compound may confer stability against hydrolysis compared to linear alkoxy groups due to its rigid, three-membered ring structure.

Physical Properties :

  • Hydroxymethyl derivatives (e.g., 72830-08-1) are typically solids at room temperature, whereas cyclopropoxy analogs may exhibit lower melting points due to reduced intermolecular hydrogen bonding .

Applications :

  • Hydroxymethyl pyridines are often intermediates in pharmaceutical synthesis (e.g., vitamin B6 derivatives) .
  • Chloromethyl derivatives are precursors for quaternary ammonium salts or cross-coupling reactions .
  • Cyclopropoxy-substituted pyridines may serve as ligands in catalysis or as bioactive molecules due to their unique steric profile.

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